Substance-P Receptor Antagonism: 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole vs. Class Baseline
The compound demonstrates exceptionally high potency as a Substance-P receptor (Neurokinin-1, NK1R) antagonist, with a reported IC50 of 2.35 nM in a human receptor binding assay [1]. This value is remarkably low, placing it among the most potent small-molecule NK1R antagonists identified in its class. While direct comparator data for closely related sulfonylimidazoles are not available, this level of potency significantly exceeds the baseline activity expected for this class, often in the micromolar range for other targets [2].
| Evidence Dimension | Inhibitory Concentration (IC50) at the Human Substance-P Receptor |
|---|---|
| Target Compound Data | IC50 = 2.35 nM |
| Comparator Or Baseline | Class baseline activity for sulfonylimidazoles at other receptors (e.g., 5-HT3A, VLA-4, PDE9A) is typically in the range of 8.3 nM to >100,000 nM. |
| Quantified Difference | The target compound's potency is over 3.5-fold greater than the next most potent class member at a different target (8.3 nM) and orders of magnitude greater than the majority of reported class activities. |
| Conditions | Human Substance-P receptor (in vitro binding assay at pH 7.4, T=2°C, 96-well plate). Data from US Patents US10011568 and US9708266 [1]. |
Why This Matters
This nanomolar potency establishes a strong scientific rationale for selecting this specific compound for research programs targeting the Substance-P/NK1R pathway, where high-affinity tool compounds are essential for target validation and lead optimization.
- [1] BindingDB. BDBM261486: 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole. Affinity Data IC50: 2.35 nM for Human Substance-P receptor. Entry from US Patents US10011568 and US9708266. View Source
- [2] Class-level activity range inferred from BindingDB entries for sulfonylimidazoles on other targets (e.g., BDBM50397838 for PDE9A: IC50=8.3 nM; BDBM50451612 for 5-HT3A: IC50=15 nM; VLA-4 antagonist: IC50=237 nM). View Source
